molecular formula C24H24N4O3S B2663770 N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1251599-20-8

N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2663770
CAS No.: 1251599-20-8
M. Wt: 448.54
InChI Key: FRYPJRJXDFVLPJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Biological Activity

N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound with potential biological activities, particularly in antimicrobial and antitubercular applications. This article delves into the biological activity of this compound, supported by relevant data and research findings.

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 338.42 g/mol
CAS Number 1251558-44-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives for their activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (M. tuberculosis). The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like isoniazid and rifampicin, indicating strong potential for treating resistant strains of bacteria .

Structure Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components. The presence of the thienopyrimidine ring and the furan moiety has been linked to enhanced antimicrobial activity. In a SAR study, it was found that modifications in the side chains significantly influenced the potency against M. tuberculosis, with some derivatives showing up to 5.5 times higher activity than established treatments .

Toxicity Assessment

Toxicity evaluations of related compounds have shown that many exhibit low toxicity profiles at therapeutic doses. Hemolytic assays indicated that the most potent compounds were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies

  • Antitubercular Activity : A specific case study highlighted a derivative with an MIC of 0.12 µM against M. tuberculosis, demonstrating its superior efficacy compared to traditional treatments .
  • Antibacterial Screening : In vitro assays revealed significant antibacterial activity against various strains, including E. coli and S. aureus, with some compounds achieving MIC values comparable to or better than existing antibiotics .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPJRJXDFVLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.